

# Evobrutinib molecular structure and chemical properties

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## Compound of Interest

Compound Name: *Evobrutinib*

Cat. No.: *B607390*

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An In-depth Technical Guide to **Evobrutinib**: Molecular Structure, Chemical Properties, and Mechanism of Action

## Introduction

**Evobrutinib** (formerly M2951) is an orally active, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged pharmacodynamic effects.[2] BTK is a crucial signaling enzyme in various immune cells, particularly B lymphocytes and myeloid cells like macrophages and microglia.[3][4] By inhibiting BTK, **evobrutinib** modulates B-cell receptor (BCR) and Fc receptor (FcR) mediated signaling pathways, thereby preventing the activation, proliferation, and cytokine release of these cells.[2][5] This mechanism of action makes it a subject of extensive research for the treatment of autoimmune diseases, including multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE).[2][5]

This technical guide provides a comprehensive overview of **evobrutinib**'s molecular structure, chemical properties, and mechanism of action, supplemented with detailed experimental protocols and logical workflows for researchers, scientists, and drug development professionals.

## Molecular Structure and Chemical Identifiers

**Evobrutinib** is a complex organic molecule featuring a pyrimidine core linked to phenoxyphenyl and acryloylpiperidine moieties. The acrylamide group acts as a Michael

acceptor, enabling the covalent bond formation with a cysteine residue in the active site of BTK.[5]

## Chemical Structure

The 2D chemical structure of **Evobrutinib** is as follows: (A 2D image of the chemical structure would be displayed here in a full document)

## Chemical Identifiers

A summary of the key chemical identifiers for **Evobrutinib** is presented in the table below.

Identifier	Value	Source(s)
IUPAC Name	1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one	[6]
CAS Number	1415823-73-2	[1][6]
Molecular Formula	C <sub>25</sub> H <sub>27</sub> N <sub>5</sub> O <sub>2</sub>	[1][6]
SMILES String	<chem>C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N</chem>	[1][6]
PubChem CID	71479709	[6]

## Chemical and Physical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the key properties of **evobrutinib**.

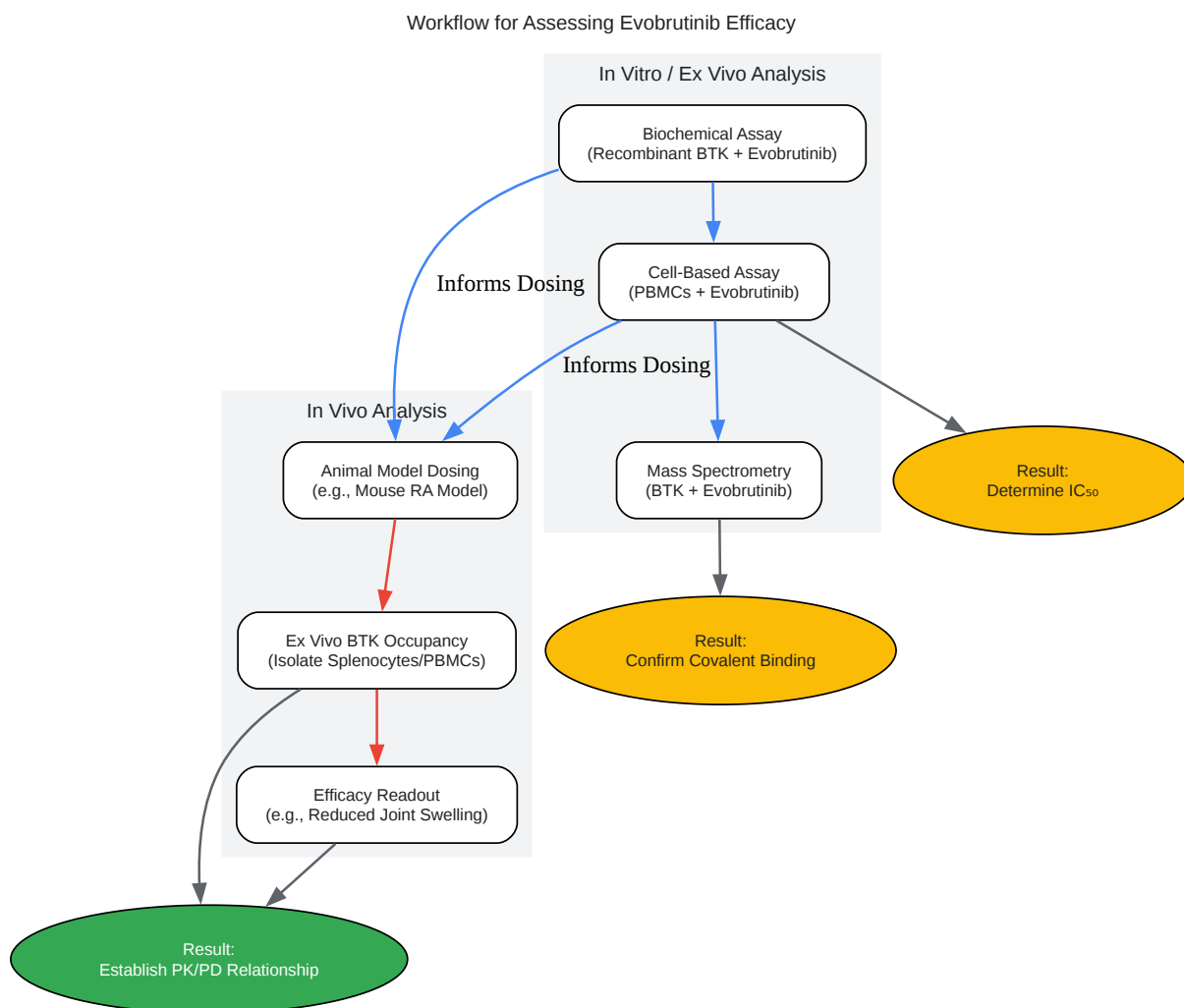
Property	Value	Source(s)
Molecular Weight	429.51 g/mol	[1]
Exact Mass	429.2165 g/mol	[7]
Appearance	White to off-white solid	[1]
Solubility	DMSO: $\geq 33.33$ mg/mL (77.60 mM)	[1]
Predicted Density	1.227 g/cm <sup>3</sup>	[3]
Biochemical IC <sub>50</sub> (BTK)	8.9 nM - 37.9 nM	[1][8]
Cellular IC <sub>50</sub> (PBMCS)	~15.8 nM - 61 nM	[8][9]

Note: Experimental data for properties like melting point, boiling point, and water solubility are not consistently reported in publicly available literature. The provided solubility is in an organic solvent, which is common for preclinical research.

## Mechanism of Action and Signaling Pathway

**Evobrutinib** exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLC $\gamma$ 2), which ultimately results in the activation of transcription factors such as NF- $\kappa$ B.[5] This cascade promotes B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.

**Evobrutinib**'s acrylamide "warhead" forms a covalent bond with the Cysteine-481 residue within the ATP-binding pocket of BTK.[5] This irreversible binding permanently inactivates the enzyme, effectively shutting down the downstream signaling cascade. By doing so, **evobrutinib** inhibits B-cell activation and function.[11] Furthermore, since BTK is also expressed in myeloid cells, **evobrutinib** can modulate the function of macrophages and microglia, which are implicated in the chronic inflammation characteristic of diseases like multiple sclerosis.[4]



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